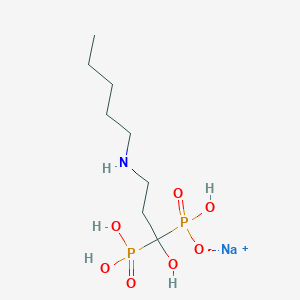![molecular formula C7H3Br2ClN2O B1430260 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1190862-39-5](/img/structure/B1430260.png)
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Overview
Description
“3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is a heterocyclic organic compound with a complex structure. It has a molecular weight of 326.37 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is C7H3Br2ClN2O . The IUPAC name is 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one .Physical And Chemical Properties Analysis
The melting point of “3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one” is between 169 - 171 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For instance, the bromination of cholest-5-en-7-ones demonstrates the utility of halogenated intermediates in synthesizing complex molecules, showcasing the versatility of such compounds in chemical synthesis (Shafiullah et al., 1980). Similarly, the study on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids reveals the strategic use of halogenated pyrrolopyridines in constructing complex heterocycles with potential pharmaceutical applications (Bencková & Krutošíková, 1997).
Development of Bioactive Molecules
Pyrrolo[3,2-c]pyridines serve as key frameworks in the development of bioactive molecules, such as nucleoside analogs and enzyme inhibitors. The synthesis of ara-3,7-dideazaadenosine and related pyrrolo[3,2-c]pyridine D-arabinofuranosides exemplifies the exploration of these scaffolds in creating compounds with potential antiviral and anticancer activities (Bourgeois & Seela, 1991). This highlights the compound's significance in medicinal chemistry, particularly in designing new therapeutic agents.
Material Science Applications
In material science, derivatives of pyrrolo[3,2-c]pyridine are investigated for their electronic and optical properties. The study on new photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units indicates the potential of these structures in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000). This underscores the importance of halogenated pyrrolopyridines in synthesizing novel materials with desirable electronic properties.
Safety And Hazards
properties
IUPAC Name |
3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2O/c8-7(9)3-2-11-5(10)1-4(3)12-6(7)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCXRDMVCSMMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(C(=O)N2)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)



![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)




![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)
